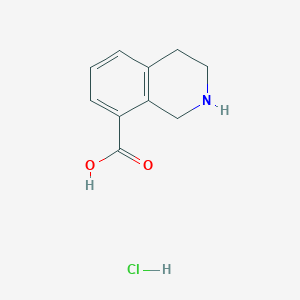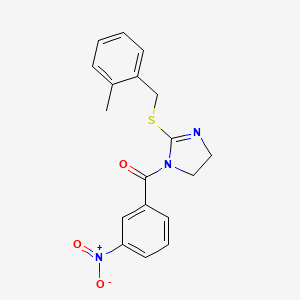![molecular formula C12H17Cl2F3N2O B2695865 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 2097937-49-8](/img/structure/B2695865.png)
2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” has a molecular weight of 279.21 and its IUPAC name is 3-methyl-2-(piperidin-4-ylmethoxy)pyridine dihydrochloride . Another similar compound, “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” has a molecular weight of 265.18 .
Molecular Structure Analysis
The molecular formula of “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is C12H18N2O.2ClH . For “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride”, the molecular formula is C11H18Cl2N2O .Physical And Chemical Properties Analysis
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a solid . The compound “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” also is a solid .Scientific Research Applications
Pharmacokinetics and Metabolism
One study delved into the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors, including epidermal growth factor and vascular endothelial growth factor receptors. This research highlighted the extensive metabolism of the compound, revealing that it undergoes multiple oxidation reactions and direct glucuronidation. The study's findings provide insight into the pharmacokinetic behavior of such compounds, showcasing the body's ability to metabolize and excrete drug-related radioactivity via bile and urine (L. Christopher et al., 2010).
Therapeutic Potential and Mechanisms
Another area of research focused on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, crucial in treating anxiety and depression. A novel, selective antagonist, DU 125530, showed promise in clinical development for anxiety and mood disorders. This study, utilizing positron emission tomography (PET), demonstrated the ability to achieve high brain occupancy of the 5-HT(1A) receptor with minimal acute side effects, paving the way for new treatments (E. Rabiner et al., 2002).
Diagnostic Applications
Research on 18F-MPPF PET, a technique for evaluating drug-resistant temporal lobe epilepsy, highlights the application of receptor-targeting compounds in medical imaging. This study developed a voxel-based method to analyze asymmetries in 18F-MPPF PET images, significantly enhancing the sensitivity and specificity of this imaging technique for localizing the epileptogenic zone. Such advancements in diagnostic imaging are crucial for accurately assessing conditions like epilepsy and tailoring patient treatment plans (A. Didelot et al., 2010).
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOULUMXMBSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)



![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)


